3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine” is an organic compound that contains borate and sulfonamide groups . It’s a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used in the synthesis of various compounds .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . The synthesis involves the use of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, which is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, can undergo various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides to form aryl boronates .Physical and Chemical Properties Analysis
The physical and chemical properties of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, include a refractive index of n20/D 1.396 (lit.), boiling point of 42-43 °C/50 mmHg (lit.), and a density of 0.882 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Structural Analysis
Advanced Synthesis Techniques : Boron-containing compounds, similar to the query molecule, are synthesized through advanced techniques, including nucleophilic substitution reactions. These compounds are often intermediates with benzene rings or pyrazole heterocycles, which are crucial for further chemical modifications and applications in various fields of chemistry (Huang et al., 2021). The detailed synthesis procedures provide insights into the complexity and versatility of these compounds in chemical research.
Crystal Structure and DFT Studies : The crystal structures of similar boron-containing compounds are determined using X-ray diffraction, and their molecular structures are further analyzed through density functional theory (DFT). This comprehensive approach ensures a deep understanding of the molecular conformation, electrostatic potential, and frontier molecular orbitals, offering a solid basis for their application in material science and molecular engineering (Yang et al., 2021).
Applications in Material Science and Engineering
Material Modification and Stability : Boron-containing compounds exhibit significant potential in modifying materials for improved stability and performance. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various aliphatic and aromatic amines, including boronate esters, show enhanced swelling behavior and thermal stability. These modifications not only improve the physical properties of the polymers but also enhance their biological activity, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Complexation and Coordination Chemistry : The ability to form complex structures with metals is another significant application of boron-containing compounds. Research shows that these compounds can complex with metals like copper(II), leading to novel structures with potential applications in catalysis, metal recovery, and even in the development of new materials with specific magnetic or electronic properties (Hegedus et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Given its high stability, low toxicity, and high reactivity in various transformation processes, it is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology . It can be used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to protect diols in the organic synthesis of drugs . It is also utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Molecular Mechanism
It is known that it can be used as enzyme inhibitors or specific ligand drugs .
Metabolic Pathways
It is known that boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-8(13)9(15-7)16-5/h6H,1-5H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKULUDTILCXDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.